molecular formula C21H18Cl2F3NO3 B7740442 MFCD01650182

MFCD01650182

Cat. No.: B7740442
M. Wt: 460.3 g/mol
InChI Key: KGOJCYQIVGMKDI-UHFFFAOYSA-N
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Description

The compound “MFCD01650182” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and understand complex chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD01650182” involves several steps, each requiring specific conditions to ensure the desired product’s purity and yield. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. Key considerations include:

    Reaction Temperature: Maintaining optimal temperatures to maximize yield and minimize by-products.

    Catalysts: Utilizing catalysts to accelerate reactions and improve efficiency.

    Purification: Employing advanced purification techniques such as distillation and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: “MFCD01650182” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

Scientific Research Applications

“MFCD01650182” has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which “MFCD01650182” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: Involvement in metabolic pathways, signal transduction, and cellular processes.

Comparison with Similar Compounds

“MFCD01650182” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar core structures or functional groups.

    Uniqueness: Distinct reactivity, stability, and applications that set “this compound” apart from its analogs.

By understanding the detailed properties and applications of “this compound,” researchers can further explore its potential and contribute to advancements in various scientific fields.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F3NO3/c1-3-27(4-2)10-14-16(28)8-7-13-18(29)17(12-6-5-11(22)9-15(12)23)20(21(24,25)26)30-19(13)14/h5-9,28H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOJCYQIVGMKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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